- Tuning band structures of Hf-PCN-224(M) for β-Carbonyl C(sp3)-H bond activation and difunctionalization: Tandem C(sp3) radical cross-coupling through photoredox, Applied Catalysis, 2023, 321,
Cas no 91-56-5 (Isatin)
Isatin is an organic compound characterized by its high solubility in organic solvents and moderate stability under acidic conditions. Its key advantages lie in its potential applications as a precursor for the synthesis of various heterocyclic compounds, and its use in analytical chemistry due to its distinct spectroscopic properties.
Isatin structure
Product Name:Isatin
CAS No:91-56-5
MF:C8H5NO2
MW:147.130801916122
MDL:MFCD00005718
CID:34607
PubChem ID:7054
Update Time:2025-10-16
Isatin Chemical and Physical Properties
Names and Identifiers
-
- Indoline-2,3-dione
- IRSOGLADINEMALEATE
- ISATIN, PHARMACEUTICAL GRADE
- ISATIN, TECHNICAL GRADE
- Isatin, synthesis grade
- Isatin, reagent grade
- Indole-2,3-dione(Isatin)
- Isatin
- 1H-Indole-2,3-dione
- 2,3-Indolinedione
- ISATIN(RG)
- 2,3-dihydro-1H-indol-2,3-dione
- 2,3-INDOLEDIONE
- 2,3-KETOINDOLINE
- 2-methopropan-1-ol
- indole-2,3-dione
- Indoquinone
- ISATIC ANHYDRIDE
- Isotin
- 2,3-Dioxo-2,3-dihydroindole
- 2,3-Diketoindoline
- 2,3-Dioxoindoline
- o-Aminobenzoylformic anhydride
- Isatic acid lactam
- Isatine
- Isatinic acid anhydride
- NSC 9262
- Pseudoisatin
- Tribulin
- 2,3-dihydro-1H-indole-2,3-dione
- 2,3-dihydroindole-2,3-dione
- JXDYKVIHCLTXOP-UHFFFAOYSA-N
- 82X95S7M06
- Isatin, 98%
- 11864
- Indole-2,3-dione (8CI)
- 2,3-Indolindione
- MeSH ID: D007510
- MLSMR
- MLS001066355
- 91-56-5
- SMR000471835
- Isatin,98%
-
- MDL: MFCD00005718
- Inchi: 1S/C8H5NO2/c10-7-5-3-1-2-4-6(5)9-8(7)11/h1-4H,(H,9,10,11)
- InChI Key: JXDYKVIHCLTXOP-UHFFFAOYSA-N
- SMILES: O=C1C(=O)C2C(=CC=CC=2)N1
- BRN: 0383659
Computed Properties
- Exact Mass: 147.03200
- Monoisotopic Mass: 147.032028
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 46.2
- Surface Charge: 0
- Tautomer Count: 6
Experimental Properties
- Color/Form: Orange red single coprime crystal.
- Density: 1.3067 (rough estimate)
- Melting Point: 200.0 to 204.0 deg-C
- Boiling Point: 360.3°C at 760 mmHg
- Flash Point: 220 ºC
- Refractive Index: 1.4700 (estimate)
- PH: 7 (1.9g/l, H2O, 20℃)
- Solubility: soluble
- Water Partition Coefficient: Soluble in water (1.9 g/L at 20°C).
- Stability/Shelf Life: Stable. Incompatible with strong acids.
- PSA: 46.17000
- LogP: 0.95940
- Merck: 5104
- Decomposition: 194 ºC
- Solubility: It is easily soluble in hot ethanol, slightly soluble in ether, soluble in hot water, benzene, acetone, and soluble in alkali metal oxyhydroxide.
Isatin Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:2811
- WGK Germany:1
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin
- Safety Instruction: S26-S36-S24/25
- RTECS:NL7873000
-
Hazardous Material Identification:
- HazardClass:6.1(b)
- PackingGroup:III
- TSCA:Yes
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Safety Term:6.1(b)
- Packing Group:III
- Risk Phrases:R36/37/38
Isatin Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Isatin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 114618-100G |
Isatin |
91-56-5 | 100g |
¥438.21 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 114618-5G |
Isatin |
91-56-5 | 5g |
¥211.55 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 114618-500G |
Isatin |
91-56-5 | 500g |
¥2036.79 | 2023-12-10 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0080-500G |
Isatin |
91-56-5 | >98.0%(GC)(T) | 500g |
¥1400.00 | 2024-04-15 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD134957-25g |
2,3-Indolinedione |
91-56-5 | 98% | 25g |
¥22.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD134957-100g |
2,3-Indolinedione |
91-56-5 | 98% | 100g |
¥46.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD134957-500g |
2,3-Indolinedione |
91-56-5 | 98% | 500g |
¥185.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD134957-1kg |
2,3-Indolinedione |
91-56-5 | 98% | 1kg |
¥369.0 | 2024-04-17 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY005277-25g |
Isatin |
91-56-5 | ≥98% | 25g |
¥40.00 | 2025-04-12 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY005277-100g |
Isatin |
91-56-5 | ≥98% | 100g |
¥42.00 | 2025-04-12 |
Isatin Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 2857965-23-0 Solvents: Dimethylformamide ; 8 h, rt → 80 °C; 80 °C → rt
1.2 Reagents: Sodium chloride Solvents: Water ; rt
1.2 Reagents: Sodium chloride Solvents: Water ; rt
Reference
Production Method 2
Production Method 3
Reaction Conditions
1.1 Reagents: Water Solvents: Methanol ; 2 h, reflux
Reference
- Electrochemical Rearrangement of 3-Hydroxyoxindoles into Benzoxazinones, Organic Letters, 2022, 24(1), 27-32
Production Method 4
Reaction Conditions
1.1 Solvents: Methanol
Reference
- A convenient conversion of indoles to 3,3-dibromooxindoles and then to isatins, Tetrahedron Letters, 1984, 25(29), 3099-100
Production Method 5
Production Method 6
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cupric acetate , Potassium carbonate Solvents: Dimethylformamide ; rt → 50 °C; 0.5 h, 50 °C
Reference
- Copper-catalyzed base-accelerated direct oxidation of C-H bond to synthesize benzils, isatins, and quinoxalines with molecular oxygen as terminal oxidant, Tetrahedron Letters, 2015, 56(12), 1575-1580
Production Method 7
Reaction Conditions
1.1 Reagents: Hexylamine , 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Bis(dibenzylideneacetone)palladium , Tri-tert-butylphosphonium tetrafluoroborate Solvents: Tetrahydrofuran
1.2 Reagents: Potassium fluoride Solvents: Tetrahydrofuran
1.3 16 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.5 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 5 h, rt
1.2 Reagents: Potassium fluoride Solvents: Tetrahydrofuran
1.3 16 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.5 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 5 h, rt
Reference
- A Palladium-Catalyzed Double Carbonylation Approach to Isatins from 2-Iodoanilines, European Journal of Organic Chemistry, 2016, 2016(10), 1881-1885
Production Method 8
Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide , Iodine Catalysts: Sodium perchlorate Solvents: Dimethyl sulfoxide ; 2 h, 25 °C
Reference
- Electro-organic synthesis of isatins and hydrazones through C-N cross-coupling and C(sp2)-H/C(sp3)-H functionalization, Organic & Biomolecular Chemistry, 2023, 21(33), 6707-6714
Production Method 9
Production Method 10
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 h, rt
Reference
- A Palladium-Catalyzed Double Carbonylation Approach to Isatins from 2-Iodoanilines, European Journal of Organic Chemistry, 2016, 2016(10), 1881-1885
Production Method 11
Production Method 12
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 5 - 10 min, 0 °C
1.2 30 min, 0 °C
1.3 Reagents: Water
1.2 30 min, 0 °C
1.3 Reagents: Water
Reference
- Solvent Directed Diastereodivergent Synthesis of Spiro-Oxindoles with Quaternary Carbon Center Forming, European Journal of Organic Chemistry, 2023, 26(38),
Production Method 13
Reaction Conditions
1.1 Reagents: Sulfuric acid , Potassium dichromate Solvents: Water ; 1.5 h, 40 °C; 1.5 h, 45 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Reference
- Preparation, photoluminescence, semiconductor properties, and theoretical calculations for a novel zinc zero-dimensional structure complex, Journal of Chemical Research, 2019, 43(1-2), 58-62
Production Method 14
Reaction Conditions
1.1 Reagents: Water Solvents: Methanol , Water
Reference
- Convenient preparation of 3,3-dibromo-1,3-dihydroindol-2-ones and indole-2,3-diones (isatins) from indoles, Journal of the Chemical Society, 1989, (11), 2009-15
Production Method 15
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Eosin Solvents: Ethanol , Water ; 6 h, rt
Reference
- Visible-light-absorbing C-N cross-coupling for the synthesis of hydrazones involving C(sp2)-H/C(sp3)-H functionalization, Chemical Communications (Cambridge, 2023, 59(27), 4075-4078
Production Method 16
Production Method 17
Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid ; 4 min, rt
Reference
- A facile and environmental friendly method for C=N bond cleavage of imines using p-toluenesulfonic acid in solid state, Iranian Chemical Communication, 2017, 5(2), 1-11
Production Method 18
Production Method 19
Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Iron oxide (Fe3O4) (Mn supported) Solvents: Acetonitrile , Decane ; 12 h, 3.5 bar, 80 °C
Reference
- MnO2@Fe3O4 Magnetic Nanoparticles as Efficient and Recyclable Heterogeneous Catalyst for Benzylic sp3 C-H Oxidation, Chemistry - An Asian Journal, 2019, 14(19), 3414-3423
Production Method 20
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Iodine Solvents: Dimethyl sulfoxide ; rt; 22 h, 120 °C
Reference
- An efficient route to synthesize isatins by metal-free, iodine-catalyzed sequential C(sp3)-H oxidation and intramolecular C-N bond formation of 2'-aminoacetophenones, Organic & Biomolecular Chemistry, 2014, 12(42), 8512-8518
Production Method 21
Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Iodine Solvents: Dimethyl sulfoxide , Water ; rt; 15 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium thiosulfate Solvents: Ethyl acetate , Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Ethyl acetate , Water ; rt
Reference
- Direct Amidation of 2'-Aminoacetophenones Using I2-TBHP: A Unimolecular Domino Approach toward Isatin and Iodoisatin, Journal of Organic Chemistry, 2014, 79(11), 4984-4991
Production Method 22
Isatin Raw materials
- Indole
- 1H-indole-3-carboxylic acid
- 2-Iodoaniline
- 2H-Indol-2-one, 3,3-dibromo-1,3-dihydro-
- 1-methyl-2,3-dihydro-1H-indole-2,3-dione
- Indigo
- 2'-Aminoacetophenone
- (Methyl(diphenyl)silyl)formic Acid
- Oxindole
- 2-(N-hydroxyimino)-N-phenylacetamide
- 3-[(4-methylphenyl)amino]-2H-indol-2-one
- Benzeneacetamide, 2-amino-N-hexyl-α-oxo-
- Indole-2-carboxylic acid
Isatin Preparation Products
Isatin Suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
(CAS:91-56-5)Isatin, ≥ 98.0%
Order Number:LE17302;LE2888;LE5710501
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:15
Price ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Member
(CAS:91-56-5)Isatin
Order Number:A1204332
Stock Status:in Stock
Quantity:5kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:52
Price ($):219.0
Email:sales@amadischem.com
Isatin Related Literature
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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- 39755-95-8(5-methoxy-2,3-dihydro-1H-indole-2,3-dione)
- 87-48-9(5-bromo-2,3-dihydro-1H-indole-2,3-dione)
- 574-17-4(1-Acetyl-1H-indole-2,3-dione)
- 608-05-9(5-methyl-2,3-dihydro-1H-indole-2,3-dione)
- 723-89-7(1-phenyl-2,3-dihydro-1H-indole-2,3-dione)
- 317-20-4(7-fluoro-2,3-dihydro-1H-indole-2,3-dione)
- 133-32-4(4-(1H-indol-3-yl)butanoic acid)
Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:91-56-5)Isatin, ≥ 98.0%
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry